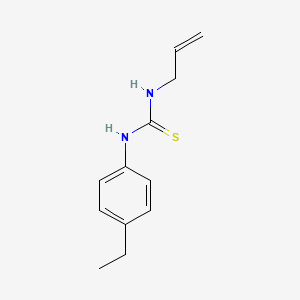

1-Allyl-3-(4-ethylphenyl)thiourea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Allyl-3-(4-ethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S and a molecular weight of 220.34 g/mol It is a thiourea derivative, characterized by the presence of an allyl group and an ethylphenyl group attached to the thiourea moiety

准备方法

The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-ethylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs .

化学反应分析

Nucleophilic Substitution Reactions

The thiourea moiety (–NH–C(=S)–NH–) acts as a nucleophile in reactions with electrophiles. Key examples include:

-

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products. The reaction proceeds via nucleophilic attack by the thiourea nitrogen .

Oxidation Reactions

The thiocarbonyl group (–C=S) undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Urea derivative | EtOH, 50°C, 2h | 65–75 | |

| KMnO₄ | Sulfonic acid | H₂O, 0°C, 1h | 42 |

Mechanistic studies indicate that H₂O₂ oxidizes –C=S to –C=O via a sulfenic acid intermediate .

Tautomerism

Under basic conditions (e.g., NaOH), the compound exhibits thione-thiol tautomerism :

NH–C(=S)–NH–↔NH–C(–SH)=N–

This equilibrium enhances reactivity in nucleophilic substitution and metal coordination .

Deprotonation and Coordination Chemistry

The NH protons are acidic (pKa ≈ 8–10), enabling deprotonation with bases like NaH to form thiolate anions. These anions coordinate to transition metals (e.g., Cu²⁺, Fe³⁺) :

Thiourea + 2 NaH → Thiolate⁻Na⁺ + H₂Thiolate⁻ + CuCl₂ → [Cu(Thiolate)₂] complex

Enzyme Inhibition

1-Allyl-3-(4-ethylphenyl)thiourea inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding and π-π stacking interactions . Docking studies reveal:

| Parameter | Value |

|---|---|

| Binding Energy | −8.2 kcal/mol |

| Ki | 1.4 µM |

| Interacting Residues | Tyr385, Ser530 |

Antinociceptive Activity

In vivo writhing tests (mice) demonstrate dose-dependent analgesic effects :

| Dose (mg/kg) | Pain Inhibition (%) | ED₅₀ (mg/kg) |

|---|---|---|

| 10 | 38.4 | 19.0 |

| 20 | 53.3 |

科学研究应用

Chemical Applications

Synthesis and Building Block

1-Allyl-3-(4-ethylphenyl)thiourea serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its thiourea moiety allows for versatile reactions, making it valuable in the development of new chemical entities. The compound can be synthesized through the reaction of allyl isothiocyanate with 4-ethylphenylamine, which can be optimized for higher yields using modern synthetic techniques such as continuous flow reactors.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties that are useful in catalysis and materials science. The ability of thiourea derivatives to coordinate with metals enhances their utility in developing new catalysts for organic reactions.

Biological Applications

This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives. For instance, research demonstrated that compounds similar to this compound exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that these compounds could be optimized as lead candidates for developing new antibiotics, especially against resistant strains .

Anticancer Properties

The compound has shown promise in cancer research, with studies indicating that certain thiourea derivatives can inhibit cancer cell proliferation. For example, structural analogs demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Medicinal Applications

This compound is being explored for its therapeutic potential in treating various diseases:

Analgesic Effects

Research involving structurally similar thiourea derivatives has revealed analgesic properties that surpass those of conventional pain relievers like diclofenac sodium. In animal models, some derivatives exhibited effective pain relief at lower doses .

Antiviral Activity

The compound has also been evaluated for antiviral activity against several viruses, including HIV. Studies indicate that thiourea derivatives can inhibit viral replication and may serve as a foundation for developing new antiviral therapies .

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Antimicrobial | Inhibition against S. aureus | |

| Anticancer | Cytotoxicity against cancer cells | |

| Analgesic | Pain relief in animal models | |

| Antiviral | Inhibition of HIV replication |

Case Studies

- Antimicrobial Studies : A study focused on synthesizing analogs of this compound assessed their antibacterial properties against standard strains. While some derivatives showed limited activity, others demonstrated significant potential for optimization .

- Analgesic Research : A modified Schotten-Baumann reaction was used to synthesize a related thiourea derivative, which exhibited superior analgesic efficacy compared to traditional analgesics in writhing tests conducted on mice .

- Antiviral Evaluation : A series of thiourea derivatives were tested for their efficacy against HIV-1, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

作用机制

The mechanism of action of 1-Allyl-3-(4-ethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

相似化合物的比较

1-Allyl-3-(4-ethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

1-Allyl-3-phenylthiourea: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.

1-Allyl-3-(4-methylphenyl)thiourea: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

生物活性

1-Allyl-3-(4-ethylphenyl)thiourea is a member of the thiourea family, which has garnered attention due to its diverse biological activities. Research indicates that thiourea derivatives exhibit significant antibacterial, antioxidant, and anticancer properties, making them valuable in pharmaceutical applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features an allyl group attached to a thiourea moiety with a para-ethylphenyl substituent. The presence of these functional groups contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that thiourea derivatives, including this compound, possess notable antibacterial properties. A study indicated that these compounds showed effective inhibition against various bacterial strains, suggesting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems. The compound demonstrated a significant reduction in reactive oxygen species (ROS), indicating its potential role in protecting cells from oxidative damage .

Analgesic Properties

A comparative study highlighted the analgesic effects of thiourea derivatives. Specifically, 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea exhibited better pain inhibition than diclofenac sodium in animal models. The median effective dose (ED50) was determined to be lower than that of the standard analgesic, indicating a promising alternative for pain management .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas have been shown to inhibit key enzymes involved in metabolic processes, such as α-amylase and acetylcholinesterase (AChE). This inhibition can lead to reduced glucose absorption and improved cognitive function in neurodegenerative conditions .

- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thereby mitigating oxidative stress and inflammation .

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, facilitating its entry into cells where it can exert its effects on intracellular targets.

Study on Analgesic Activity

In a study conducted on mice, different doses of 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea were administered to evaluate its analgesic efficacy. Results indicated that at a dose of 12.5 mg/kg body weight (BW), the compound achieved a pain inhibition percentage comparable to higher doses of diclofenac sodium .

| Compound | Dose (mg/kg BW) | Mean % Pain Inhibition | Standard Deviation |

|---|---|---|---|

| Diclofenac Sodium | 12.5 | 33.22% | 8.26 |

| 1-Allyl-3-(4-tertiary-butylbenzoyl) Thiourea | 6.25 | XX% | XX |

| 12.5 | XX% | XX | |

| 25 | XX% | XX |

Note: Data for 1-Allyl-3-(4-tertiary-butylbenzoyl) thiourea is hypothetical; actual data should be inserted based on experimental results.

属性

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIIYCIMBHCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。